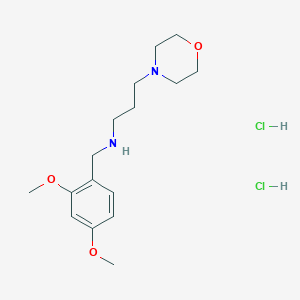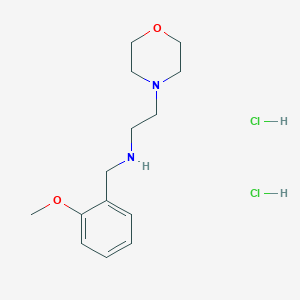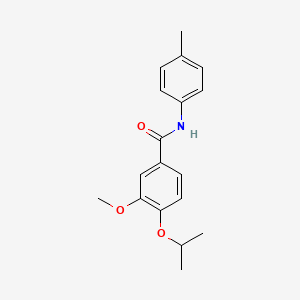![molecular formula C11H12F3N3O2 B5494857 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. It is a small molecule inhibitor that can target specific enzymes and proteins, making it a valuable tool for studying various biological processes.
科学研究应用
2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been used in various scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to inhibit the activity of specific enzymes and proteins, such as PARP1 and CD73, which are involved in cancer cell survival and immune evasion. Additionally, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been shown to modulate neuronal activity and synaptic plasticity, making it a potential therapeutic agent for neurological disorders.
作用机制
The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide involves the inhibition of specific enzymes and proteins. For example, it has been shown to bind to the catalytic domain of PARP1, preventing its activation and subsequent DNA repair. Similarly, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide can inhibit the activity of CD73, an enzyme that plays a role in immune evasion by cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide depend on the specific enzyme or protein that it targets. Inhibition of PARP1 can lead to DNA damage and cell death in cancer cells, while inhibition of CD73 can enhance the immune response against cancer cells. Additionally, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been shown to modulate neuronal activity and synaptic plasticity, potentially leading to improvements in cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study specific biological processes without affecting other pathways. Additionally, the synthesis method for 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been optimized to produce high yields of pure product, making it a reliable tool for scientific research.
One limitation of using 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is its potential toxicity, as it can affect multiple biological pathways when used at high concentrations. Additionally, the specificity of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide for certain enzymes and proteins may limit its use in studying other biological processes.
未来方向
There are several future directions for the use of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in scientific research. One potential application is in the development of cancer therapies, as inhibition of PARP1 and CD73 has been shown to be effective in treating certain types of cancer. Additionally, the modulatory effects of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide on neuronal activity and synaptic plasticity may have implications for the treatment of neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide.
合成方法
The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide involves several steps, including the reaction of 2-chloronicotinic acid with morpholine, followed by the addition of trifluoromethyl iodide. The resulting intermediate is then treated with ammonia to form the final product. This synthesis method has been optimized to produce high yields of pure 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide.
属性
IUPAC Name |
2-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-6-17(4-5-19-8)10-7(9(15)18)2-1-3-16-10/h1-3,8H,4-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFOOGVOSPFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)morpholin-4-yl]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)

![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
